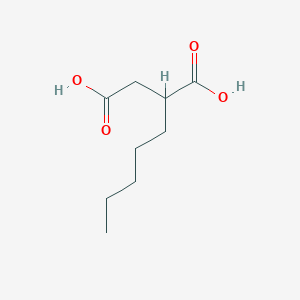![molecular formula C6H12O5 B13833045 2-Deoxy-D-glucose-[3H(G)]](/img/structure/B13833045.png)
2-Deoxy-D-glucose-[3H(G)]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Deoxy-D-glucose-[3H(G)] is a glucose analog where the hydroxyl group at the second carbon is replaced by hydrogen, and it is labeled with tritium (3H). This modification prevents it from undergoing glycolysis, making it a valuable tool in biochemical research, particularly in studying glucose metabolism and cellular uptake mechanisms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-D-glucose-[3H(G)] typically involves the reduction of D-glucose. The hydroxyl group at the second carbon is replaced with hydrogen using a deoxygenation reaction. Tritium labeling is achieved through a catalytic exchange reaction where tritium gas is introduced in the presence of a catalyst .
Industrial Production Methods
Industrial production of 2-Deoxy-D-glucose-[3H(G)] involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the compound .
化学反应分析
Types of Reactions
2-Deoxy-D-glucose-[3H(G)] primarily undergoes substitution reactions due to the presence of the tritium label. It can also participate in oxidation and reduction reactions, although these are less common due to the stability of the tritium label .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or amines under mild conditions.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated or aminated derivatives of 2-Deoxy-D-glucose-[3H(G)] .
科学研究应用
2-Deoxy-D-glucose-[3H(G)] has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying glucose metabolism and glycolysis pathways.
Biology: Helps in understanding cellular glucose uptake and utilization, particularly in cancer cells which have high glucose uptake.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit glycolysis in tumor cells.
Industry: Utilized in the development of diagnostic tools and imaging agents, such as in positron emission tomography (PET) scans
作用机制
2-Deoxy-D-glucose-[3H(G)] inhibits glycolysis by competing with glucose for uptake by glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized. This accumulation leads to a depletion of cellular ATP, inducing cell death, particularly in rapidly dividing cells like cancer cells .
相似化合物的比较
Similar Compounds
2-Deoxy-D-glucose: Similar structure but without the tritium label.
Fluorodeoxyglucose (FDG): A glucose analog labeled with fluorine-18, used in PET scans.
Mannose: Structurally similar but with a hydroxyl group at the second carbon
Uniqueness
2-Deoxy-D-glucose-[3H(G)] is unique due to its tritium label, which allows for precise tracking and quantification in biochemical assays. This makes it particularly valuable in research settings where detailed metabolic studies are required .
属性
分子式 |
C6H12O5 |
|---|---|
分子量 |
166.16 g/mol |
IUPAC 名称 |
(3R,4S,5R)-3,4,5,6-tetrahydroxy-1-tritiohexan-1-one |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i2T |
InChI 键 |
VRYALKFFQXWPIH-URGYAHDMSA-N |
手性 SMILES |
[3H]C(=O)C[C@H]([C@@H]([C@@H](CO)O)O)O |
规范 SMILES |
C(C=O)C(C(C(CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-O-[(3R)-1-benzylpyrrolidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B13832972.png)
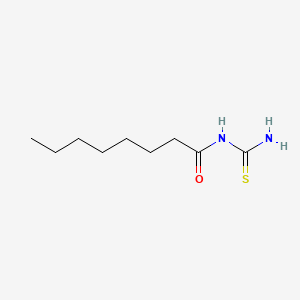
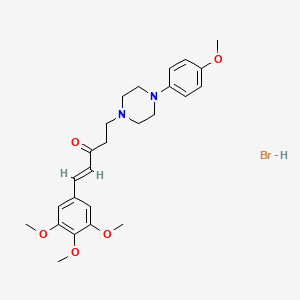
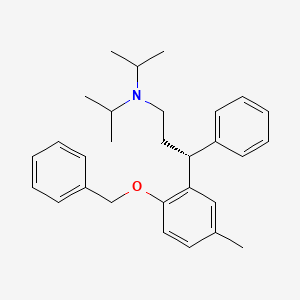
![1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride](/img/structure/B13833008.png)
![4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid](/img/structure/B13833014.png)
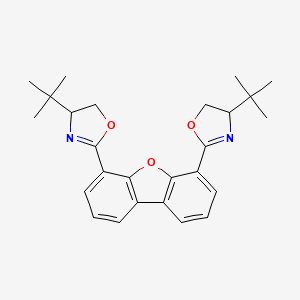
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid](/img/structure/B13833027.png)
![tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13833031.png)
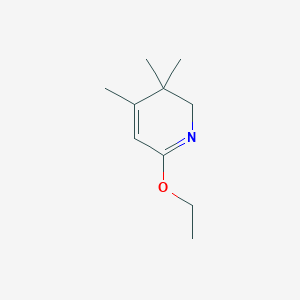
![5-[(2R,4S,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B13833037.png)

